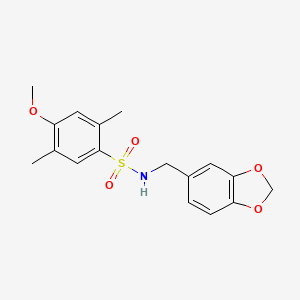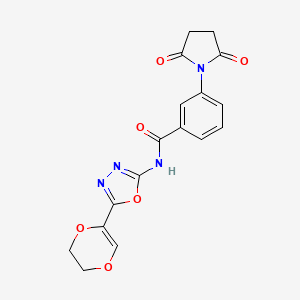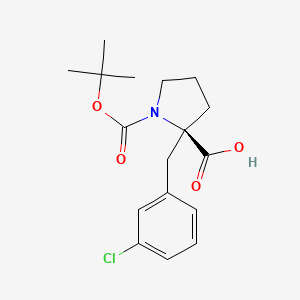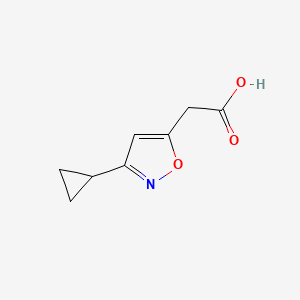
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. GSK-3β has also been implicated in the pathogenesis of several diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide exerts its effects by selectively inhibiting N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ. N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ leads to the activation of the Wnt/β-catenin pathway, which can result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in lab experiments is its high selectivity for N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ. This allows for the specific inhibition of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ without affecting other kinases. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the study of its potential use in the treatment of inflammatory diseases. Additionally, the development of more water-soluble derivatives of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide may allow for its use in a wider range of experiments.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-methylmorpholine and N,N'-carbonyldiimidazole to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamideβ has been implicated in the pathogenesis of the disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-7-17(12(2)6-15(11)21-3)24(19,20)18-9-13-4-5-14-16(8-13)23-10-22-14/h4-8,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVNLYMGSBPZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)

![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)

![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2695984.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)
![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)
![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)
![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)
